N-Methyl-d3-acetamide
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name for this compound is 2,2,2-trideuterio-N-methylacetamide , derived from its parent compound, N-methylacetamide. The deuterium atoms are strategically substituted at the methyl group adjacent to the carbonyl carbon, replacing three hydrogen atoms. This isotopic substitution preserves the molecular framework while introducing distinct vibrational and isotopic properties.
Key identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Number | 3669-69-0 | |
| SMILES | [2H]C([2H])([2H])C(=O)NC | |
| Molecular Formula | C₃H₄D₃NO | |
| InChIKey | OHLUUHNLEMFGTQ-FIBGUPNXSA-N |
Molecular Formula and Isotopic Composition Analysis
This compound has a molecular formula of C₃H₄D₃NO , with a molecular weight of 76.11 g/mol . The isotopic substitution involves replacing three hydrogen atoms with deuterium in the methyl group, resulting in a mass increase of 3.03 g/mol compared to the protio form (C₃H₇NO, 73.09 g/mol).
Isotopic composition :
| Position | Hydrogen/Deuterium Replacement | Impact on Mass |
|---|---|---|
| Methyl group (-CH₃) | H → D (3 substitutions) | +3.03 g/mol |
This isotopic labeling enhances the compound’s utility in nuclear magnetic resonance (NMR) and vibrational spectroscopy, where deuterium’s distinct resonance frequencies simplify spectral analysis.
Comparative Analysis of Deuterated vs. Protio Forms
The deuterated and protio forms share a core structure but exhibit differences in physical properties and reactivity due to isotopic effects.
Table 1: Comparative Properties
*Estimated based on isotopic effects; exact data not explicitly reported in sources.
Key distinctions :
- Isotopic Mass : The deuterated form’s higher mass alters vibrational modes, enabling precise tracking in kinetic or metabolic studies.
- Spectroscopic Utility : Deuterium substitution simplifies NMR spectra by eliminating methyl proton signals, aiding in structural elucidation.
- Thermal Stability : Minor differences in boiling points may arise due to deuterium’s stronger C-D vs. C-H bonds.
Crystallographic Studies and Conformational Analysis
While no direct crystallographic data exists for this compound, studies on its protio analog provide insights into conformational preferences. Trans-N-methylacetamide (t-NMA) adopts a polymeric Z-conformation in the solid state, stabilized by intermolecular hydrogen bonds. Ab initio calculations at the 4-31G* level reveal four stable conformers for t-NMA, differing in methyl and amide group orientations.
Table 2: Conformational Energies (Protio Form)
| Conformer | Relative Energy (kcal/mol) | Key Features | Source |
|---|---|---|---|
| Z-Conformation | Lowest energy | Planar amide group | |
| G⁺ and G⁻ Rotamers | ~0.5 kcal/mol higher | Methyl group staggered |
For the deuterated form, conformational preferences are expected to mirror the protio compound, as isotopic substitution does not significantly alter covalent bond lengths or angles. However, deuterium’s reduced zero-point energy may slightly stabilize certain conformers, though experimental confirmation is lacking.
Properties
IUPAC Name |
N-(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-d3-acetamide, a deuterated derivative of N-methylacetamide, has garnered attention in various fields of biological research due to its unique isotopic composition. This article delves into its biological activity, mechanisms of action, and applications in scientific studies.
- Chemical Formula : C₃H₇D₃NO
- Molecular Weight : 79.13 g/mol
- Structure : The presence of deuterium (D) in place of hydrogen (H) enhances the compound's stability and allows for distinct spectroscopic signatures, which are beneficial in tracing metabolic pathways.
This compound functions primarily through its interactions with biological molecules. The incorporation of deuterium alters the compound's kinetic properties, affecting how it interacts with enzymes and receptors. This modification can influence reaction rates and metabolic pathways, making it a valuable tool for researchers studying biochemical processes.
Biological Activities
-
Metabolic Tracing :
- The deuterated form is particularly useful in metabolic studies where it serves as a tracer molecule. Its unique isotopic signature allows researchers to differentiate between labeled and unlabeled molecules in complex biological systems, facilitating the study of metabolic pathways and interactions.
- Neurotransmission :
- Pharmacokinetics :
Study 1: Metabolic Pathway Analysis
A study utilized this compound to trace the metabolic pathways of glycine derivatives in vivo. The results indicated that the compound effectively tracked glycine metabolism, providing insights into its role in various physiological processes.
Study 2: Neuroprotective Activity
Research focusing on acetamide derivatives revealed that compounds similar to this compound exhibited neuroprotective properties. These compounds were found to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases, suggesting potential therapeutic applications .
Study 3: Drug Development
In a drug discovery context, this compound was used as a reference compound to evaluate new acetamide derivatives for their biological activity against various targets. The findings highlighted the importance of structural modifications in enhancing potency and selectivity against specific enzymes .
Comparative Biological Activity Table
Scientific Research Applications
Organic Synthesis
N-Methyl-d3-acetamide is utilized in organic synthesis as a solvent and reagent. Its deuterated nature provides distinct advantages:
- Isotopic Labeling : The incorporation of deuterium allows researchers to trace chemical pathways and study reaction mechanisms more effectively.
- Enhanced Stability : Deuterated compounds often exhibit increased stability compared to their non-deuterated counterparts, making them suitable for sensitive reactions.
Case Study: N-deacetylation Reactions
A study on the N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide demonstrated that using this compound can expedite ammonolysis and coupling reactions while minimizing inorganic impurities associated with traditional methods .
Metabolic Studies
The unique isotopic labeling of this compound enhances its utility in metabolic studies.
- In Vitro Studies : Research indicates that this compound participates in various biochemical reactions due to its ability to undergo protonation and fragmentation. Notably, it has been shown to preferentially cleave at the N-Cα bond during electron capture dissociation, which is critical for proteomics applications.
Summary of Findings in Metabolic Pathways
| Activity Type | Findings |
|---|---|
| Radical Chemistry | Dominant hydrogen atom production (81.7%) |
| Metabolic Pathways | Engages in protonation and fragmentation reactions |
| Isotopic Labeling | Useful for tracking metabolic pathways using mass spectrometry |
Analytical Chemistry
In analytical chemistry, this compound serves as a derivatizing agent in gas chromatography.
- Gas Chromatography Applications : The compound has been employed in the derivatization process to improve the detection limits of acetamide in food products. A study optimized a gas chromatography/mass spectrometry protocol based on the derivatization of acetamide with this compound, yielding significantly lower levels of acetamide compared to direct injection methods .
Environmental Science
Stable isotopes like this compound are increasingly used in environmental science to trace chemical pathways and study ecological processes such as nutrient cycling .
Comparison with Similar Compounds
Key Differences :
- Isotopic substitution : Only this compound contains deuterium, making it distinct for isotopic tracing .
- Symmetry: DMAC has two methyl groups, increasing steric hindrance compared to mono-substituted analogs .
Physical and Chemical Properties
| Property | This compound | N-Methylacetamide | N,N-Dimethylacetamide (DMAC) | N,N-Diethylacetamide |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 76.11 | 73.10 | 87.12 | 115.18 |
| Boiling Point | Not reported | 206–208°C | 165–166°C | 223–225°C |
| Purity | ≥99 atom% D | ≥98% | ≥99% (industrial grade) | ≥99.0% (GC) |
| Applications | NMR, metabolic studies | Solvent, polymer production | Industrial solvent, drug synthesis | Organic synthesis |
Notes:
- DMAC’s lower boiling point compared to N-Methylacetamide reflects reduced hydrogen bonding due to dimethyl substitution .
- Deuterated analogs like this compound are costlier (e.g., ~$210/gram) due to isotopic enrichment .
Isotopic Labeling and Analytical Advantages
- Deuterium benefits: Enhances NMR signal resolution by eliminating proton splitting . Reduces metabolic interference in tracer studies compared to non-deuterated analogs .
- Comparison with non-labeled analogs: N-Methylacetamide lacks isotopic utility but serves as a cheaper solvent . DMAC’s industrial use is broader but restricted by toxicity .
Preparation Methods
Preparation of Deuterated Methylamine (CD3NH2)
Since N-Methyl-d3-acetamide requires CD3NH2 as a precursor, efficient methods for synthesizing deuterated methylamine are critical.
2.1. Synthesis via Nitroformamidine Reduction
- A patented method describes the preparation of deuterated methylamine or its salts by reacting nitroformamidine with hydrophobic water in the presence of a base and a phase transfer catalyst to obtain deuterated nitromethine (CD3NO2) intermediates.
- The base can be sodium hydride, potassium hydride, deuterated sodium hydroxide, deuterated potassium hydroxide, or potassium carbonate.
- Reduction of deuterated nitroformamidine is typically performed using zinc powder, magnesium powder, iron, or nickel as catalysts, yielding CD3NH2 or its hydrochloride salt.
- The reaction solvent options include methanol, ethanol, water, tetrahydrofuran, isopropanol, N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, and N-methylpyrrolidone.
- Reaction conditions vary from -10 °C to reflux temperatures, with typical reaction times ranging from 0.1 to 24 hours, preferably 0.5 to 2 hours.
- This method is noted for its simplicity, efficiency, and low cost.
This approach is summarized in the following table:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| (i) | Nitroformamidine + hydrophobic water + base + phase transfer catalyst | Formation of deuterated nitromethine intermediate |
| (ii) | Reduction with Zn, Mg, Fe, or Ni catalyst | Produces CD3NH2 or CD3NH2·HCl |
| Solvent | Methanol, ethanol, THF, DMF, DMA, DMSO, NMP | Choice affects reaction rate and purity |
| Temperature | -10 °C to reflux (20-80 °C preferred) | Reaction time 0.1-24 h (0.5-2 h optimal) |
Acylation to Form this compound
Once CD3NH2 is obtained, it is reacted with acylating agents such as acetic anhydride or acetyl chloride to form this compound. Though explicit detailed procedures for this step are less frequently documented, standard acylation protocols apply:
- Typical Procedure:
- CD3NH2 (or its salt) is dissolved in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).
- Acetic anhydride or acetyl chloride is added slowly under controlled temperature (0-25 °C) to avoid side reactions.
- The reaction mixture is stirred for several hours until completion.
- The product is isolated by aqueous workup and purified by distillation or recrystallization.
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Key Reagents/Catalysts | Yield/Purity Notes |
|---|---|---|---|
| Deuterated methylamine synthesis | Nitroformamidine + base + phase transfer catalyst + reduction | Sodium hydride, potassium hydride, Zn, Mg, Fe, Ni | Simple, efficient, low cost; high purity CD3NH2 |
| Acylation | CD3NH2 + acetic anhydride or acetyl chloride, solvent, mild temp | Acetic anhydride, acetyl chloride | Standard acylation; yields typically high |
| Catalytic solvent-free synthesis (for derivatives) | Trichloroacetic acid or Montmorillonite K10, 405 K, no solvent | Trichloroacetic acid, Montmorillonite K10 clay | 61-80% yield; eco-friendly, scalable |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
